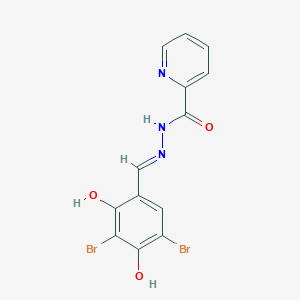
N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-pyridinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-pyridinecarbohydrazide, also known as DBPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBPH is a synthetic compound that has been synthesized through various methods and has been studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-pyridinecarbohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. This compound has been reported to inhibit the activity of tyrosinase, which is involved in the synthesis of melanin. This compound has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound exhibits anticancer, antifungal, and antibacterial activities. This compound has also been shown to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase. In vivo studies have shown that this compound exhibits anti-inflammatory and analgesic activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-pyridinecarbohydrazide has several advantages for lab experiments, including its high yield and purity, its ability to inhibit the activity of various enzymes and proteins, and its potential applications in various fields. However, this compound also has several limitations, including its solubility and stability in aqueous solutions, and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-pyridinecarbohydrazide. One direction is to study the potential applications of this compound in the field of materials science, as a ligand for the synthesis of metal complexes. Another direction is to study the potential applications of this compound in the field of medicinal chemistry, as an anticancer or antibacterial agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity at high concentrations.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through various methods and has been studied extensively for its biochemical and physiological effects. While this compound has several advantages for lab experiments, including its high yield and purity, it also has several limitations, including its solubility and stability in aqueous solutions, and its potential toxicity at high concentrations. There are several future directions for the study of this compound, including its potential applications in the field of materials science and medicinal chemistry.
Métodos De Síntesis
N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-pyridinecarbohydrazide can be synthesized through various methods, including the reaction of 3,5-dibromo-2,4-dihydroxybenzaldehyde with 2-pyridinecarbohydrazide in the presence of a catalyst. Another method involves the reaction of 3,5-dibromo-2,4-dihydroxybenzaldehyde with hydrazine hydrate and pyridine in the presence of a catalyst. Both methods have been reported to yield this compound in high yields and purity.
Aplicaciones Científicas De Investigación
N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-pyridinecarbohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been reported to exhibit anticancer, antifungal, and antibacterial activities. In biochemistry, this compound has been shown to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase. In materials science, this compound has been used as a ligand for the synthesis of metal complexes.
Propiedades
IUPAC Name |
N-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br2N3O3/c14-8-5-7(11(19)10(15)12(8)20)6-17-18-13(21)9-3-1-2-4-16-9/h1-6,19-20H,(H,18,21)/b17-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQQPKODJJVZGL-UBKPWBPPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NN=CC2=CC(=C(C(=C2O)Br)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)C(=O)N/N=C/C2=CC(=C(C(=C2O)Br)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-cyclohexyl-2-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6021931.png)
![N-[4-({2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)phenyl]acetamide](/img/structure/B6021935.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-hydroxyphenyl)-4-methylpentanamide](/img/structure/B6021936.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(4-pyridinyl)propanamide](/img/structure/B6021941.png)
![1-[6-(4-{4-[hydroxy(phenyl)methyl]-1H-1,2,3-triazol-1-yl}-1-piperidinyl)-3-pyridinyl]ethanone](/img/structure/B6021955.png)
![N-[4-(1-adamantyl)phenyl]-4-nitrobenzamide](/img/structure/B6021960.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylisonicotinamide 1-oxide](/img/structure/B6021968.png)

![4-(2,3-difluorobenzyl)-3-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B6021980.png)

![ethyl 2-[(4-nitrophenyl)hydrazono]-3-oxo-3-(5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]quinazolin-2-yl)propanoate](/img/structure/B6022004.png)
![4,4,4-trifluoro-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-1-butanamine](/img/structure/B6022006.png)
![N-(3-methoxyphenyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide](/img/structure/B6022017.png)
![N-(4-fluorophenyl)-3-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B6022023.png)